An In-depth Technical Guide to the Chemical Properties of Iminodiacetic Acid Hydrochloride
An In-depth Technical Guide to the Chemical Properties of Iminodiacetic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of iminodiacetic acid hydrochloride. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.
Physicochemical Properties
Iminodiacetic acid hydrochloride is the hydrochloride salt of iminodiacetic acid, a dicarboxylic acid and a secondary amine. The presence of the hydrochloride makes it more amenable for certain applications where adjusting the pH is critical.
Table 1: Physicochemical Properties of Iminodiacetic Acid and its Hydrochloride Salt
| Property | Iminodiacetic Acid | Iminodiacetic Acid Hydrochloride |
| Molecular Formula | C₄H₇NO₄ | C₄H₈ClNO₄[1] |
| Molecular Weight | 133.10 g/mol [1] | 169.56 g/mol [1] |
| Appearance | White to off-white crystalline powder | Crystalline solid |
| Melting Point | 247.5 °C (decomposes)[2] | 238-239 °C (decomposes)[1] |
| pKa (at 25 °C) | pKa1 = 2.98, pKa2 = 9.89[1][2] | Not explicitly found, but will be lower than the parent acid due to the protonated amine. |
| Solubility in Water | 2.43 g/100 mL at 5 °C[1][2][3] | Freely soluble in water. Concentrated aqueous solutions yield the free acid when adjusted to pH 2 with NaOH.[1] |
| Solubility in Organic Solvents | Practically insoluble in acetone, methanol (B129727), ether, benzene, carbon tetrachloride, and heptane.[1][2][3] | Data not readily available, but expected to have low solubility in non-polar organic solvents. |
Table 2: Solubility of Iminodiacetic Acid in Water at Various Temperatures [4]
| Temperature (°C) | Solubility ( g/100 mL) |
| 5 | 2.43 |
| 20 | 2.9 |
| 40 | 6.3 |
| 60 | 12.8 |
| 80 | 23.0 |
| 100 | 32.5 |
Chemical Reactivity
The primary chemical property of iminodiacetic acid and its hydrochloride is its ability to act as a chelating agent. The iminodiacetate (B1231623) dianion is a tridentate ligand, binding metal ions through the nitrogen atom and the two carboxylate groups to form stable five-membered chelate rings.[5][6]
In the hydrochloride salt, the secondary amine is protonated. To engage in chelation, the acidic proton must be removed, which is typically achieved by adjusting the pH of the solution to a basic or neutral range.
Common Reactions:
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Acid-Base Reactions: Iminodiacetic acid hydrochloride, being an acidic salt, will react with bases to deprotonate the carboxylic acid and amine groups, forming the iminodiacetate dianion which is the active chelating form. Concentrated aqueous solutions of the hydrochloride salt will yield the free iminodiacetic acid when the pH is adjusted to 2 with a base like NaOH.[1]
-
Chelation of Metal Ions: The iminodiacetate ligand forms stable complexes with a wide range of divalent and trivalent metal ions, including but not limited to Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺, Fe³⁺, and Cd²⁺.[5] This property is the basis for its widespread use in applications such as immobilized metal affinity chromatography (IMAC).
Experimental Protocols
A common method for the synthesis of iminodiacetic acid involves the reaction of monochloroacetic acid with glycine (B1666218) in the presence of a base, followed by acidification with hydrochloric acid to yield the hydrochloride salt.
Methodology:
-
Reaction Setup: In a reaction vessel, dissolve monochloroacetic acid in water.
-
Addition of Base and Glycine: Slowly add a slurry of calcium hydroxide (B78521) to the monochloroacetic acid solution. Subsequently, add an aqueous solution of glycine. The reaction mixture is typically heated and stirred for several hours to ensure complete reaction.
-
Acidification: After the initial reaction, the mixture is acidified with concentrated hydrochloric acid. This step protonates the iminodiacetate and facilitates the precipitation of the hydrochloride salt.
-
Isolation and Purification: The reaction mixture is cooled to induce crystallization of iminodiacetic acid hydrochloride. The solid product is then collected by filtration, washed with a suitable solvent like methanol to remove impurities, and dried under vacuum.[7]
The melting point of iminodiacetic acid hydrochloride can be determined using a standard melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry crystalline sample is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is gradually increased.
-
Observation: The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range. For a pure substance, this range is typically narrow. It is important to note that iminodiacetic acid hydrochloride decomposes at its melting point.
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: An excess amount of iminodiacetic acid hydrochloride is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Analysis: The concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Visualizations
Caption: Synthesis pathway of Iminodiacetic Acid Hydrochloride.
Caption: Chelation of a metal ion by the iminodiacetate dianion.
Caption: Workflow for protein purification using IMAC.
References
- 1. Iminodiacetic Acid [drugfuture.com]
- 2. Iminodiacetic acid | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Iminodiacetic acid | 142-73-4 [smolecule.com]
- 4. Thermo Scientific Chemicals Iminodiacetic acid, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Iminodiacetic Acid | High-Purity Reagent | RUO [benchchem.com]
- 6. Iminodiacetic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
